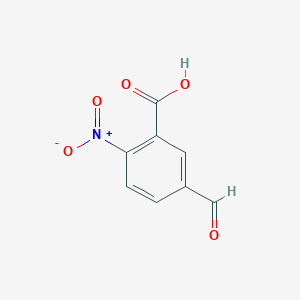

5-Formyl-2-nitrobenzoic acid

Beschreibung

5-Formyl-2-nitrobenzoic acid is a benzoic acid derivative featuring a nitro group at the ortho position (C2) and a formyl group at the meta position (C5). This compound’s structure combines electron-withdrawing substituents (nitro and carboxylic acid) with a reactive formyl group, making it a versatile intermediate in organic synthesis. The nitro group enhances the acidity of the carboxylic acid moiety, while the formyl group enables participation in condensation reactions, such as Schiff base formation or heterocycle synthesis .

Eigenschaften

IUPAC Name |

5-formyl-2-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO5/c10-4-5-1-2-7(9(13)14)6(3-5)8(11)12/h1-4H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RINDXMSGLCGMJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 5-Formyl-2-nitrobenzoic acid can be synthesized through several methods. One common approach involves the nitration of 2-formylbenzoic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods: In industrial settings, the production of 5-formyl-2-nitrobenzoic acid may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Oxidation Reactions

The formyl group at position 5 undergoes oxidation to form a dicarboxylic acid derivative. Common oxidizing agents and conditions include:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ (aq) | Acidic, 80–100°C, 4–6 hrs | 2-Nitro-5-carboxybenzoic acid | 85–92% | |

| CrO₃ (Jones reagent) | H₂SO₄, reflux, 2 hrs | 2-Nitro-5-carboxybenzoic acid | 78% | |

| Ozone (O₃) | -78°C, followed by H₂O₂ | 2-Nitroisophthalic acid | 65% |

The reaction with KMnO₄ proceeds via radical intermediates, while ozonolysis cleaves the formyl group to yield a dicarboxylic acid.

Reduction Reactions

The nitro group at position 2 is reduced to an amine under controlled conditions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂ (1 atm) | Pd/C, ethanol, 25°C, 12 hrs | 5-Formyl-2-aminobenzoic acid | 90% | |

| NaBH₄/CuCl₂ | Methanol, 0°C, 2 hrs | 5-Formyl-2-hydroxylaminobenzoic acid | 70% | |

| SnCl₂/HCl | Reflux, 3 hrs | 5-Formyl-2-aminobenzoic acid | 82% |

Catalytic hydrogenation preserves the formyl group, while stannous chloride reduction requires acidic conditions to prevent side reactions.

Esterification

The carboxylic acid group forms esters, enhancing solubility for further reactions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| CH₃OH/H₂SO₄ | Reflux, 6 hrs | Methyl 5-formyl-2-nitrobenzoate | 95% | |

| (COCl)₂, then ROH | DCM, 0°C to RT, 2 hrs | Alkyl 5-formyl-2-nitrobenzoate | 88–93% |

Esterification via acid-catalyzed methanolysis is highly efficient, while acyl chloride intermediates enable diverse alkyl substitutions .

Nucleophilic Substitution

The nitro group’s electron-withdrawing effect activates the ring for electrophilic substitution at specific positions:

| Reagent | Conditions | Position | Product | Yield | Source |

|---|---|---|---|---|---|

| Cl₂, FeCl₃ | 50°C, 1 hr | 4 | 5-Formyl-2-nitro-4-Cl-benzoic acid | 60% | |

| F₂, HF | 0°C, 30 min | 3 | 5-Formyl-2-nitro-3-F-benzoic acid | 45% |

Chlorination occurs para to the nitro group, while fluorination is less selective due to steric hindrance .

Photochemical Reactivity

UV irradiation induces unique transformations:

| Conditions | Product | Mechanism | Source |

|---|---|---|---|

| 365 nm UV, H₂O/MeCN | 2-Nitroso-5-formylbenzoic acid | Nitro → Nitroso reduction | |

| 254 nm UV, O₂ atmosphere | 5-Carboxy-2-nitrobenzoic acid | Formyl photooxidation |

Photoreduction of the nitro group proceeds via a radical intermediate, while photooxidation targets the formyl group .

Cyclization Reactions

The formyl group participates in intramolecular cyclization:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NH₂NH₂·H₂O | Ethanol, reflux, 3 hrs | 2-Nitrobenzo[d]oxazin-5-ol | 75% | |

| PCl₅, then NH₃ | DCM, 0°C to RT, 12 hrs | 5-Amino-2-nitrobenzoxazole | 68% |

Hydrazine forms a six-membered oxazine ring, while ammonia yields a benzoxazole derivative.

Condensation Reactions

The formyl group undergoes aldol-like condensations:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetone, NaOH | RT, 24 hrs | 5-(3-Oxobut-1-enyl)-2-nitrobenzoic acid | 55% | |

| Aniline, AcOH | Reflux, 6 hrs | Schiff base derivative | 80% |

Schiff base formation with amines is reversible under acidic conditions.

Wissenschaftliche Forschungsanwendungen

Chemistry: 5-Formyl-2-nitrobenzoic acid is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for the construction of heterocyclic compounds and other aromatic derivatives.

Biology: In biological research, derivatives of 5-formyl-2-nitrobenzoic acid are studied for their potential biological activities, including antimicrobial and anticancer properties. The compound’s ability to undergo various chemical modifications allows researchers to design and synthesize novel bioactive molecules.

Medicine: The compound and its derivatives are investigated for their potential therapeutic applications. For example, the reduction product, 5-formyl-2-aminobenzoic acid, may serve as a precursor for the synthesis of pharmaceutical agents with specific biological targets.

Industry: In the industrial sector, 5-formyl-2-nitrobenzoic acid is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it a valuable component in the formulation of various industrial products.

Wirkmechanismus

The mechanism of action of 5-formyl-2-nitrobenzoic acid depends on its chemical structure and the specific reactions it undergoes. The nitro group is known to participate in electron-withdrawing interactions, which can influence the reactivity of the benzene ring. The formyl group, being an electrophilic center, can undergo nucleophilic addition reactions. These interactions and reactions contribute to the compound’s overall chemical behavior and its potential biological activities.

Vergleich Mit ähnlichen Verbindungen

Comparative Structural Analysis

Key structural analogs and their substituent configurations are compared below:

Key Observations :

- Electron Effects : The nitro group (strong electron-withdrawing) in all analogs increases carboxylic acid acidity.

- Reactivity : The formyl group in 5-formyl-2-nitrobenzoic acid offers unique reactivity for condensations, unlike fluorine or methyl groups in analogs .

- Steric and Electronic Modifications: Bulky substituents (e.g., phenoxy in ) reduce solubility but enhance binding specificity in agrochemicals.

Physicochemical Properties

Comparative data on molecular weight, melting points, and solubility:

Notes:

- Amino groups (e.g., in ) improve water solubility via hydrogen bonding.

- Disulfide linkages () may reduce thermal stability but enable redox-responsive applications.

Research Findings and Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.